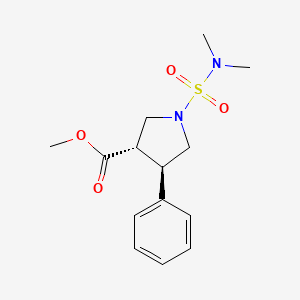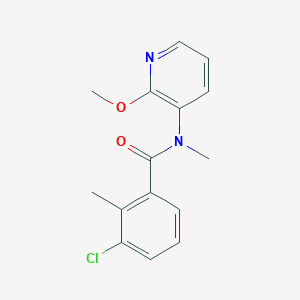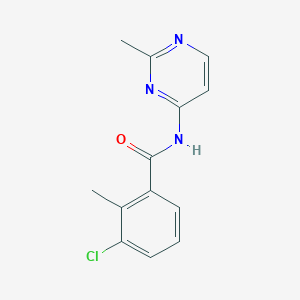![molecular formula C13H16F3N3O2S B6625213 N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for the treatment of various types of cancer.
作用机制
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and survival of B cells. By inhibiting BTK, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide disrupts the signaling pathways that promote the growth and survival of cancer cells. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to have a significant impact on the biochemical and physiological processes involved in cancer cell growth and survival. In preclinical studies, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the number of cancer cells in circulation. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
实验室实验的优点和局限性
One of the major advantages of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is its potent anti-tumor activity, which has been demonstrated in preclinical studies. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies. However, one of the limitations of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide is its selectivity for BTK, which may limit its efficacy in certain types of cancer.
未来方向
There are several future directions for the research and development of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide. One potential direction is the exploration of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide in combination with other therapeutic agents, such as immune checkpoint inhibitors or other kinase inhibitors. Another potential direction is the investigation of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide in clinical trials for the treatment of various types of cancer. Additionally, further studies may be needed to elucidate the precise mechanisms of action of N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide and to identify potential biomarkers of response to this compound.
合成方法
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method for N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide involves the use of 2,2,2-trifluoroethanol, pyridine-4-carboxaldehyde, and thiomorpholine-4-carboxylic acid as starting materials. The reaction proceeds through a series of steps, including protection, deprotection, and coupling reactions, to yield the final product.
科学研究应用
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other therapeutic agents. N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity observed in preclinical studies.
属性
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2S/c14-13(15,16)9-21-11-8-17-2-1-10(11)7-18-12(20)19-3-5-22-6-4-19/h1-2,8H,3-7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUFVEPVPLDIMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)NCC2=C(C=NC=C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)

![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![N-[[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]furan-3-carboxamide](/img/structure/B6625216.png)


